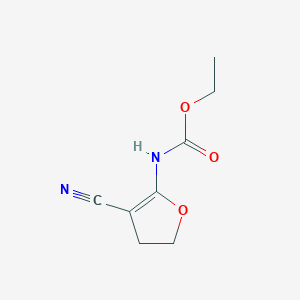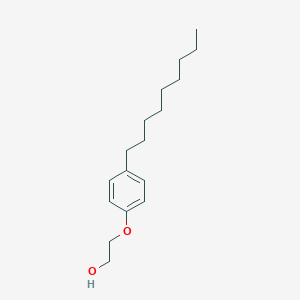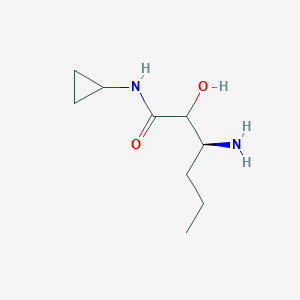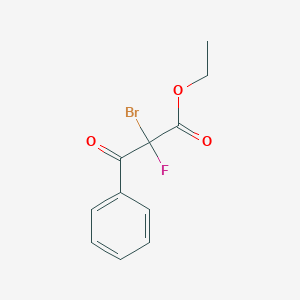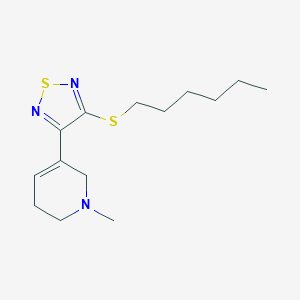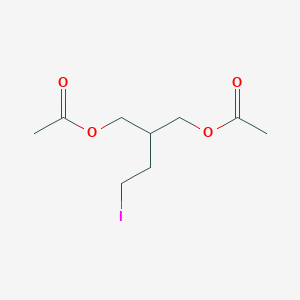
1,3-Propanediol, 2-(2-iodoethyl)-, diacetate
Overview
Description
The compound "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate" appears to be related to a class of chemicals that include 1,3-propanediol derivatives. These derivatives are of interest due to their potential applications in the synthesis of enantiomerically pure compounds, which are valuable in the pharmaceutical industry and materials science. The papers provided discuss the synthesis and enantioselective reactions of similar diacetates of 1,3-propanediol.
Synthesis Analysis
In the first paper, the synthesis involves the enantioselective saponification of diacetates of meso-2-nitro-1,3-propanediols using pig-liver esterase (PLE) to yield monoacetates with high enantiomeric excess . This indicates that enzymes such as PLE can be used to selectively hydrolyze one ester group in a diacetate, which is a crucial step in the synthesis of enantiomerically pure derivatives.
Molecular Structure Analysis
The absolute configuration of the enantiomers produced in these reactions can be determined through methods such as X-ray crystallography, as demonstrated in the third paper . This technique allows researchers to establish the stereochemistry of the synthesized compounds, which is essential for understanding their potential interactions in biological systems.
Chemical Reactions Analysis
The papers discuss the use of the synthesized monoacetates for further chemical transformations. For instance, the monoacetates can undergo elimination reactions to yield derivatives of nitro-allylic alcohols, which can then participate in diastereoselective Michael additions or SN2' substitutions . These reactions are important for the construction of complex, chiral molecules.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate," they do provide insight into the properties of related compounds. For example, the enantioselectivity of the hydrolysis reaction is influenced by the structure of the aryl moiety in 2-aryl-1,3-propanediol diacetates . This suggests that the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, could be tailored by modifying the substituents on the 1,3-propanediol backbone.
Scientific Research Applications
Biotechnological Production and Downstream Processing
1,3-Propanediol (1,3-PD) is a key chemical with extensive applications, notably in the production of polyesters, polyethers, and polyurethanes. Biotechnological production of 1,3-PD has gained attention due to its environmental and economic benefits. The downstream processing of biologically produced 1,3-PD, including separation from fermentation broth, is critical due to its significant contribution to total production costs. Various methods such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been explored for the recovery and purification of 1,3-PD, highlighting the need for improved efficiency and reduced energy consumption in these processes (Xiu & Zeng, 2008).
Genetic Engineering for Enhanced Production
The use of genetically engineered microorganisms has been explored to overcome natural limitations and enhance the production of 1,3-PD from glycerol. By modifying genomes through techniques like mutagenesis and genetic engineering, strains such as Clostridium butyricum and Klebsiella pneumoniae have been developed to achieve higher yields and productivity, addressing challenges like metabolite inhibition and low natural productivity (Yang et al., 2018).
Microbial Production and Strain Tolerance
Studies on microbial strains such as Halanaerobium saccharolyticum subsp. saccharolyticum have shown optimized conditions for 1,3-PD production, indicating the potential for improved biotechnological production methods. The research demonstrates an inverse correlation between 1,3-PD and hydrogen production, with findings suggesting that high initial acetate concentrations can slightly decrease 1,3-PD concentrations but not affect yields significantly (Kivistö, Santala, & Karp, 2012).
Novel Pathways for 1,3-PD Production
Efficient microbial production of 1,3-PD using non-natural pathways has been demonstrated, showing significant potential for the use of diverse carbohydrates as feedstocks. By establishing a non-natural 1,3-PD synthetic pathway in Escherichia coli that does not require expensive cofactors, researchers have opened new avenues for cost-effective and versatile production processes (Li et al., 2021).
Chemical Synthesis and Organic Reactions
Research into chemical synthesis routes involving 1,3-propanediol derivatives has led to the development of novel organic reactions. For example, 2-(Acylmethylene)propanediol diacetates have been shown to readily cyclize under acidic conditions to produce furans and react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Such advancements highlight the versatility of 1,3-propanediol derivatives in synthesizing complex organic molecules (Friedrich, Wächtler, & Meijere, 2002).
Safety And Hazards
properties
IUPAC Name |
[2-(acetyloxymethyl)-4-iodobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRUXHDMYDKKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCI)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155394 | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
CAS RN |
127047-77-2 | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127047-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-47539 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127047772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-iodoethyl)-1,3-propanediol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRL-47539 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGI04T2ZSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



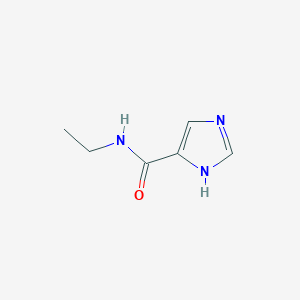
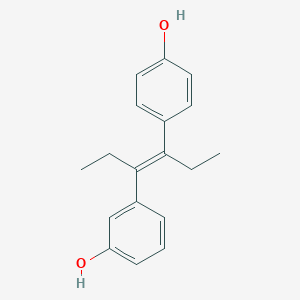
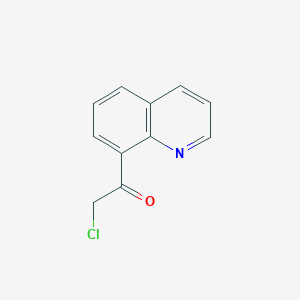
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
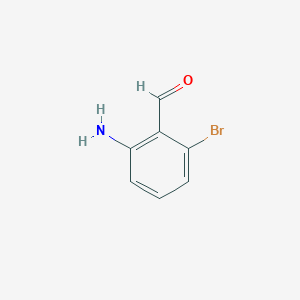
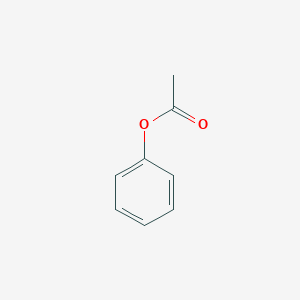
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
